molecular formula C18H34O4 B14155004 2-((2-Hexyldecanoyl)oxy)acetic acid CAS No. 391639-46-6

2-((2-Hexyldecanoyl)oxy)acetic acid

Cat. No.: B14155004
CAS No.: 391639-46-6
M. Wt: 314.5 g/mol
InChI Key: XRSAEYSSUKXDIF-UHFFFAOYSA-N
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Description

2-(2-Hexyldecanoyloxy)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an ester linkage, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hexyldecanoyloxy)acetic acid typically involves esterification reactions. One common method is the reaction between 2-hexyldecanoic acid and glycolic acid under acidic conditions. The reaction is catalyzed by sulfuric acid, which facilitates the formation of the ester linkage.

Industrial Production Methods

In industrial settings, the production of 2-(2-hexyldecanoyloxy)acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hexyldecanoyloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the ester linkage can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

2-(2-Hexyldecanoyloxy)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-(2-hexyldecanoyloxy)acetic acid involves its interaction with various molecular targets. The ester linkage allows it to participate in hydrolysis reactions, releasing active carboxylic acid and alcohol moieties. These products can then interact with enzymes and receptors, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hexyldecanoic acid): Shares a similar structure but lacks the ester linkage.

    Glycolic acid esters: Similar ester linkage but different alkyl chains.

    Fatty acid esters: Similar ester linkage with varying chain lengths and functional groups.

Uniqueness

2-(2-Hexyldecanoyloxy)acetic acid is unique due to its specific combination of a long alkyl chain and an ester linkage, which imparts distinct physicochemical properties

Properties

CAS No.

391639-46-6

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

2-(2-hexyldecanoyloxy)acetic acid

InChI

InChI=1S/C18H34O4/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)18(21)22-15-17(19)20/h16H,3-15H2,1-2H3,(H,19,20)

InChI Key

XRSAEYSSUKXDIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC(=O)O

Origin of Product

United States

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